molecular formula C20H16O B167304 1,2,2-Triphenylethanone CAS No. 1733-63-7

1,2,2-Triphenylethanone

Cat. No.: B167304
CAS No.: 1733-63-7
M. Wt: 272.3 g/mol
InChI Key: UKQCJCWLKWRFFI-UHFFFAOYSA-N
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Description

Scientific Research Applications

1,2,2-Triphenylethanone has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,2-Triphenylethanone involves the intermediacy of an α-keto carbenium ion . This was first reported during the solvolysis of 2-bromo-1,2,2-triphenylethanone in methanol to give 2-methoxy-1,2,2-triphenylethanone .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,2-Triphenylethanone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{COCl} + \text{C}_6\text{H}_6 \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{COC}_6\text{H}_5 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve similar Friedel-Crafts acylation reactions, but on a larger scale with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,2,2-Triphenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction of this compound can yield alcohols such as 1,2,2-triphenylethanol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: 1,2,2-Triphenylethanol.

    Substitution: Various substituted phenyl derivatives.

Comparison with Similar Compounds

1,2,2-Triphenylethanone can be compared with other similar compounds such as:

    1,1,2-Triphenylethanol: A related compound with an alcohol functional group instead of a ketone.

    2,2-Diphenylacetophenone: Another ketone with a similar structure but different substitution pattern.

Uniqueness: this compound is unique due to its specific arrangement of phenyl groups and its reactivity in various chemical reactions. Its structural properties make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1,2,2-triphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQCJCWLKWRFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169578
Record name 1,2,2-Triphenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1733-63-7
Record name 1,2,2-Triphenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1733-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,2-Triphenylethanone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC11031
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11031
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Record name 1,2,2-Triphenylethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-DIPHENYLACETOPHENONE
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Synthesis routes and methods

Procedure details

Quantity
0.3 mmol
Type
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Reaction Step One
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0 mmol
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reactant
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[Compound]
Name
dcypt
Quantity
0.06 mmol
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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